N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine
Description
(E)-1-(4-BROMOPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE is a complex organic compound characterized by the presence of a bromophenyl group and a triphenylpyrazolyl group
Properties
Molecular Formula |
C28H20BrN3 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-N-(2,4,5-triphenylpyrazol-3-yl)methanimine |
InChI |
InChI=1S/C28H20BrN3/c29-24-18-16-21(17-19-24)20-30-28-26(22-10-4-1-5-11-22)27(23-12-6-2-7-13-23)31-32(28)25-14-8-3-9-15-25/h1-20H/b30-20+ |
InChI Key |
RRCMIFJUNQOUJB-TWKHWXDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/N=C/C5=CC=C(C=C5)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMOPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE typically involves the condensation of 4-bromobenzaldehyde with 1,3,4-triphenyl-1H-pyrazole-5-amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMOPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-CHLOROPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE
- (E)-1-(4-FLUOROPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE
- (E)-1-(4-METHOXYPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE
Uniqueness
The uniqueness of (E)-1-(4-BROMOPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE lies in the presence of the bromophenyl group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
